1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H20N2O . It is also known as 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.24 . It is a liquid at room temperature and is partly miscible in water . The compound has a density of 0.899 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Derivative Development
Researchers have developed methods for synthesizing and characterizing derivatives of 1-substituted piperidines, including 1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol, for their pharmacological properties. These derivatives are pivotal in developing new compounds with enhanced biological activities, such as antibacterial and antifungal properties, demonstrating their versatility in medicinal chemistry (Vardanyan, 2018).
Building Blocks for Crown Ethers
The compound has been utilized as a valuable building block for synthesizing functionalized crown ethers. This is crucial for creating specialized molecules with applications in host-guest chemistry, where crown ethers play a significant role in molecular recognition processes (Nawrozkij et al., 2014).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of this compound have been synthesized and shown to possess significant antibacterial activities. This showcases the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Merugu et al., 2010).
Catalyst for Organic Synthesis
The use of nano magnetite as a catalyst for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives underlines the importance of this compound in facilitating efficient organic reactions. This illustrates the compound's role in enhancing reaction efficiency and product yield in organic synthesis (Mokhtary & Torabi, 2017).
Fluorescent Materials and Second Harmonic Generation
The compound has also been incorporated into heterocyclic building blocks, leading to the creation of materials that exhibit strong fluorescence and, in some cases, significant second harmonic generation (SHG) activity. These materials are promising for applications in optoelectronics and nonlinear optics, demonstrating the compound's utility in advanced material science (Raghavaiah et al., 2016).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[1-(2-aminoethyl)piperidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)9-4-2-3-6-11(9)7-5-10/h8-9,12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYNWLOTTLBZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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